2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage
Properties
Molecular Formula |
C20H17FN4O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluoro-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17FN4O2S/c1-12-7-8-14(21)15(9-12)22-18(26)11-28-20-24-23-19(25(20)2)17-10-13-5-3-4-6-16(13)27-17/h3-10H,11H2,1-2H3,(H,22,26) |
InChI Key |
NRTVKZWOXMOOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Linking the Benzofuran and Triazole Units: This step involves the formation of a sulfanyl linkage, typically through nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole or benzofuran derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used in biochemical studies to understand the interactions of complex organic molecules with biological systems.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and triazole moieties may contribute to binding affinity and specificity, while the sulfanyl-acetamide linkage could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The presence of the fluoro and methyl groups on the phenyl ring in 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
